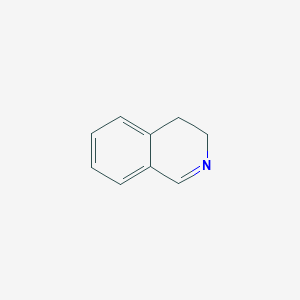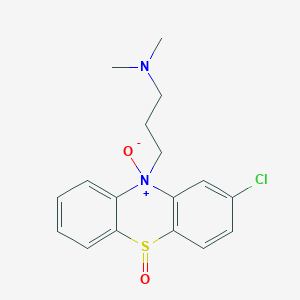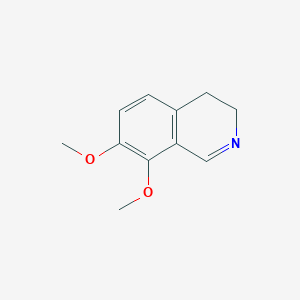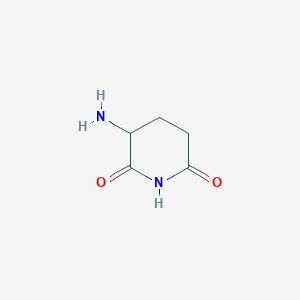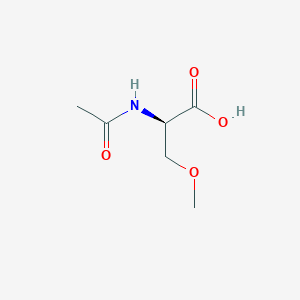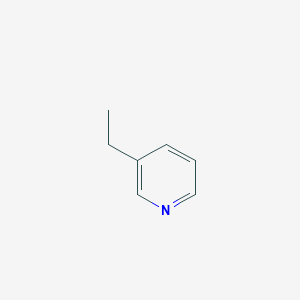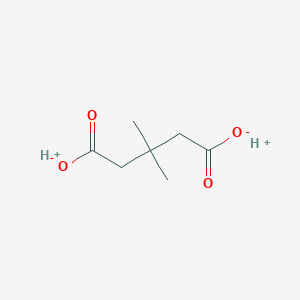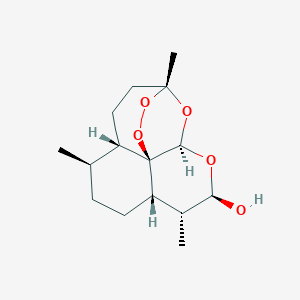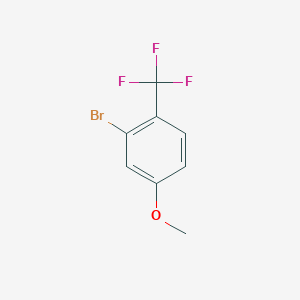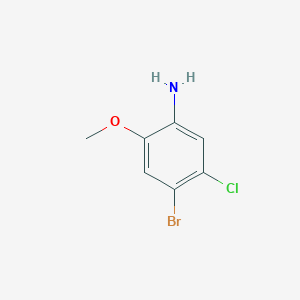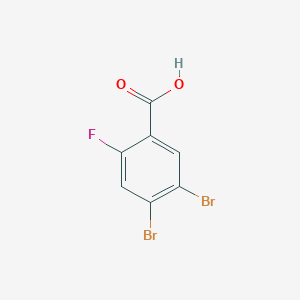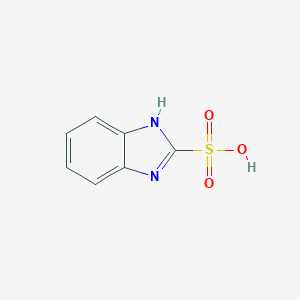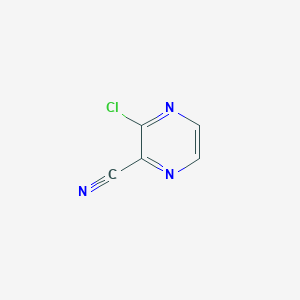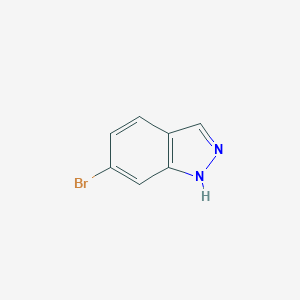
6-bromo-1H-indazole
概要
説明
6-ブロモ-1H-インダゾールは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、その多様な生物活性で知られており、潜在的な治療用途を目的とした研究が精力的に行われています。 インダゾール環の6位にブロム原子が存在することで反応性が向上し、有機合成や医薬品化学において貴重な中間体となっています .
2. 製法
合成経路と反応条件: 6-ブロモ-1H-インダゾールの合成は、通常、1H-インダゾールの臭素化によって行われます。一般的な方法の1つは、1H-インダゾールを酢酸などの適切な溶媒中で臭素と反応させることです。 この反応は室温で行われ、生成物は再結晶によって精製されます .
工業的製造方法: 6-ブロモ-1H-インダゾールの工業的製造には、連続フロー合成など、よりスケーラブルで効率的な方法が採用される場合があります。このアプローチにより、反応条件をより適切に制御することができ、より高純度の生成物を得ることができます。 自動化システムと高度な精製技術の利用により、品質の安定性と生産コストの削減が実現します .
作用機序
6-ブロモ-1H-インダゾールの作用機序は、その用途によって異なります。医薬品化学では、通常、特定の酵素や受容体を阻害することによって作用します。たとえば、ATP 結合部位に結合することによってキナーゼを阻害し、標的タンパク質のリン酸化を阻害することができます。 この阻害は、癌細胞の増殖抑制とアポトーシスの誘導につながる可能性があります .
分子標的と経路:
生化学分析
Biochemical Properties
It is known that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .
Cellular Effects
6-Bromo-1H-indazole and its derivatives have shown significant effects on various types of cells. For instance, they have been found to inhibit the growth of cancer cells such as liver, breast, and leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific data on this compound is limited, studies on similar compounds have shown that they can have threshold effects, as well as toxic or adverse effects at high doses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the reaction of 1H-indazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs .
化学反応の分析
反応の種類: 6-ブロモ-1H-インダゾールは、以下を含むさまざまな化学反応を起こします。
置換反応: ブロム原子は、求核置換反応によって他の官能基と置換することができます。
酸化および還元反応: インダゾール環は、特定の条件下で酸化または還元することができます。
カップリング反応: この化合物は、鈴木・宮浦カップリングなどのカップリング反応に参加して、ビアリール誘導体を形成することができます。
一般的な試薬と条件:
求核置換: アジ化ナトリウム、シアン化カリウム、アミン; ジメチルホルムアミド (DMF) またはジメチルスルホキシド (DMSO) などの溶媒; 室温から 100°C までの温度.
酸化: 過マンガン酸カリウム、三酸化クロム; 酸性または塩基性条件.
カップリング反応: パラジウム触媒、ボロン酸; テトラヒドロフラン (THF) またはトルエンなどの溶媒; 50°C から 150°C までの温度.
生成される主要な生成物:
置換反応: アジド-インダゾール、シアノ-インダゾール、アミノ-インダゾール.
酸化反応: インダゾール-3-カルボン酸.
カップリング反応: ビアリール誘導体.
科学的研究の応用
6-ブロモ-1H-インダゾールは、科学研究において幅広い応用範囲を持っています。
化学: 医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして役立ちます.
生物学: この化合物は、酵素阻害剤や受容体拮抗剤の研究に使用されます。
類似化合物との比較
6-ブロモ-1H-インダゾールは、以下のような他のインダゾール誘導体と比較することができます。
5-ブロモ-1H-インダゾール: ブロム原子が5位にある別の臭素化誘導体。
6-クロロ-1H-インダゾール: ブロムではなく塩素が存在するため、反応性は似ていますが、電子特性が異なる塩素化誘導体.
独自性: 6-ブロモ-1H-インダゾールは、ブロム原子の特定の位置によって、反応性と生物活性に影響を与えます。 これは、標的合成と研究用途において貴重な化合物となっています .
特性
IUPAC Name |
6-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDUJVLNZANRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591229 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79762-54-2 | |
| Record name | 6-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 6-bromo-1H-indazole on lactoperoxidase activity?
A: Research indicates that this compound acts as an inhibitor of bovine milk lactoperoxidase (LPO) []. While the exact mechanism of inhibition wasn't fully elucidated in the study, the researchers determined Ki values, indicating the potency of inhibition.
Q2: Could you elaborate on the significance of Ki values in this context?
A: The Ki value represents the inhibition constant, which is a measure of how effectively a molecule binds to an enzyme and inhibits its activity. Lower Ki values indicate stronger binding and more potent inhibition. In the study, this compound exhibited a specific Ki value, demonstrating its ability to inhibit LPO [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


